molecular formula C8H7N3O B070697 1H-Benzimidazole-4-carboxamide CAS No. 188106-81-2

1H-Benzimidazole-4-carboxamide

Katalognummer B070697
CAS-Nummer: 188106-81-2
Molekulargewicht: 161.16 g/mol
InChI-Schlüssel: JJDMKDXGNVJWCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Benzimidazole-4-carboxamide is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazole and its derivatives, including 1H-Benzimidazole-4-carboxamide, are known for a wide range of biological activities and have been extensively studied for their chemical properties and synthesis techniques.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 1H-Benzimidazole-4-carboxamide, typically involves condensation reactions between 1,2-diaminobenzene (o-phenylenediamine) and carboxylic acids or their derivatives. Recent achievements in the synthesis of benzimidazole derivatives highlight various methodologies, emphasizing the condensation between 1,2-benzenediamine and aldehydes, which has received significant interest due to novel methods development (Nguyen Thi Chung et al., 2023).

Wissenschaftliche Forschungsanwendungen

  • Cancer Treatment (PARP Inhibition) :

    • Penning et al. (2009) developed a series of benzimidazole carboxamide PARP inhibitors, including ABT-888, which displayed excellent potency against both the PARP-1 and PARP-2 enzymes and demonstrated good in vivo efficacy in cancer models (Penning et al., 2009).
    • White et al. (2000) identified 1H-Benzimidazole-4-carboxamides as potent PARP inhibitors, with derivatives like 2-(4-hydroxymethylphenyl)-1H-benzimidazole-4-carboxamide showing strong PARP inhibition (White et al., 2000).
    • Tang et al. (2019) synthesized benzimidazole carboxamide derivatives with PARP inhibitory activity, demonstrating potential anticancer activities in cell lines (Tang et al., 2019).
  • Antimicrobial Activity :

    • Göker et al. (2001) prepared 1H-benzimidazole-carboxamide derivatives and evaluated their antimicrobial activities, finding compounds that exhibited the best activity against Candida albicans (Göker et al., 2001).
    • Sindhe et al. (2016) synthesized a series of benzimidazole compounds showing promising antimicrobial activity against various microorganisms (Sindhe et al., 2016).
  • Antiprotozoal Activity :

    • Flores-Carrillo et al. (2017) synthesized 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives and evaluated their antiparasitic activity, finding some compounds to be more effective than standard drugs against protozoans (Flores-Carrillo et al., 2017).
  • Biopharmaceutical Properties :

    • Rivera et al. (2007) evaluated novel anthelmintic 1H-benzimidazol-5(6)-yl carboxamide derivatives, highlighting their better solubility and permeability compared to traditional drugs (Rivera et al., 2007).

Safety And Hazards

1H-Benzimidazole-4-carboxamide can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Zukünftige Richtungen

Benzimidazole derivatives have vast therapeutic potential in cancer research. Medicinal chemists have gained a lot of attraction to explore it more and develop novel, highly effective, and target-specific benzimidazole-based potential anticancer drugs . The compounds could be potential candidates for effective PARP-1 inhibitors and valuable for further optimization .

Eigenschaften

IUPAC Name

1H-benzimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)5-2-1-3-6-7(5)11-4-10-6/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDMKDXGNVJWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435953
Record name 1H-BENZIMIDAZOLE-4-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole-4-carboxamide

CAS RN

188106-81-2
Record name 1H-BENZIMIDAZOLE-4-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1H-Benzimidazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1H-Benzimidazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1H-Benzimidazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1H-Benzimidazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1H-Benzimidazole-4-carboxamide

Citations

For This Compound
401
Citations
F Xue, X Luo, C Ye, W Ye, Y Wang - Bioorganic & medicinal chemistry, 2011 - Elsevier
… In our previous work, 10 a series of 2-pyridyl-1H-benzimidazole-4-carboxamide derivatives were … Hopefully, these 2-substituent-1H-benzimidazole-4-carboxamide derivatives might be …
Number of citations: 51 www.sciencedirect.com
TD Penning, GD Zhu, VB Gandhi, J Gong… - Bioorganic & Medicinal …, 2008 - Elsevier
We have developed a series of cyclic amine-containing benzimidazole carboxamide poly(ADP-ribose)polymerase (PARP) inhibitors, with good PARP-1 enzyme potency, as well as …
Number of citations: 115 www.sciencedirect.com
J Wang, X Wang, H Li, D Ji, Y Li, Y Xu, Q Zhu - Bioorganic & Medicinal …, 2016 - Elsevier
A series of novel 5-fluorine-benzimidazole-4-carboxamide analogs were designed and synthesized. All target compounds were evaluated for their PARP-1 inhibitory activity. …
Number of citations: 22 www.sciencedirect.com
S Riahi, E Pourbasheer, R Dinarvand… - Chemical biology & …, 2008 - Wiley Online Library
Quantitative structure–activity relationship of the 2‐(1‐propylpiperidin‐4‐yl)‐1H‐benzimidazole‐4‐carboxamide as a potent inhibitor of poly(ADP‐ribose) polymerase for cancer …
Number of citations: 30 onlinelibrary.wiley.com
KB Reddy, GM Rao, BV Kumar… - Current Bioactive …, 2018 - ingentaconnect.com
… synthesis of 2-[(4-substitutedcarbamoyl)piperidine-1-yl)methyl]-1Hbenzimidazole-4-carboxamides (9a-m) was achieved from 2-(hydroxymethyl)-1H-benzimidazole-4carboxamide and …
Number of citations: 5 www.ingentaconnect.com
MC Sharma - Interdisciplinary Sciences: Computational Life …, 2016 - Springer
The present study is aimed to elucidate the structural features of substituted 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide required for poly (ADP-ribose) polymerase …
Number of citations: 4 link.springer.com
TD Penning, GD Zhu, J Gong, S Thomas… - Journal of medicinal …, 2010 - ACS Publications
… -(trifluoromethyl)-1H-benzimidazole-4-carboxamide is 0.58 μM … )-1H-benzimidazole-4-carboxamide complex were obtained by … )-1H-benzimidazole-4-carboxamide) concentration in the …
Number of citations: 80 pubs.acs.org
KB Reddy, KK Murahari, S Kanakam, KS Rajan… - 2013 - researchgate.net
Novel 2-subtituted-1H-benzimidazole-4-carboxamide poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors have been synthesized by treating 2-(trichloromethyl)-1H-benzo [d] imidazole-…
Number of citations: 0 www.researchgate.net
LJ Zhang, K Yang, CY Li, YQ Sun - Chemical Papers, 2019 - Springer
In this work, a simple and green method for the convenient synthetic protocol of 2-substituted-1H-4-carboxamide benzimidazole was reported from 2,3-diaminobenzamide and a variety …
Number of citations: 0 link.springer.com
J Zhou, M Ji, Z Zhu, R Cao, X Chen, B Xu - European journal of medicinal …, 2017 - Elsevier
Novel 1H-benzo[d]immidazole-4-carboxamide derivatives bearing five-membered or six-membered N-heterocyclic moieties at the 2-position were designed and synthesized as PARP-1 …
Number of citations: 36 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.